molecular formula C14H15NO5S B2887146 (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 1795303-89-7

(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2887146
CAS No.: 1795303-89-7
M. Wt: 309.34
InChI Key: RYJWMPPYRPORPK-UHFFFAOYSA-N
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Description

The compound “(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone” is a heterocyclic molecule featuring a pyrrolidine core substituted with a sulfonyl group derived from furan-2-ylmethyl and a furan-3-yl methanone moiety. Such hybrid structures are often explored in medicinal chemistry for their pharmacokinetic versatility, including improved solubility and target binding .

Properties

IUPAC Name

furan-3-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c16-14(11-4-7-19-9-11)15-5-3-13(8-15)21(17,18)10-12-2-1-6-20-12/h1-2,4,6-7,9,13H,3,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWMPPYRPORPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Furan rings : These contribute to its reactivity and potential interactions with biological targets.
  • Pyrrolidine moiety : Known for its role in various bioactive compounds, enhancing binding affinity to target proteins.
  • Sulfonyl group : Enhances solubility and bioavailability, critical for therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives featuring furan and pyrrolidine moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundActivityMechanism
(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanoneAnticancerInduces apoptosis in cancer cells
(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanoneAnticancerInhibits cell proliferation through enzyme inhibition

Anticonvulsant Activity

Compounds similar to this compound have demonstrated anticonvulsant properties. For example, a study reported that certain pyrrolidine derivatives showed significant protection against seizures in animal models, suggesting potential for treating epilepsy.

Anti-inflammatory Effects

The presence of furan rings often correlates with anti-inflammatory activity. Research has indicated that compounds containing these structures can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis.

The mechanism of action for this compound involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : It could interact with receptors influencing neurotransmitter release or inflammatory responses.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation into the structure–activity relationship (SAR) of furan-based compounds revealed that modifications on the pyrrolidine ring significantly enhance anticancer efficacy against various cell lines, including breast and lung cancer models .
  • Anticonvulsant Research : A study highlighted the efficacy of furan-containing pyrrolidine derivatives in reducing seizure frequency in animal models, indicating a promising avenue for drug development .
  • Inflammatory Pathway Modulation : Research demonstrated that compounds similar to this compound can effectively reduce pro-inflammatory cytokine levels in vitro, suggesting potential for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, we analyze structurally and functionally related molecules from recent literature.

Structural Analogues

3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (Compound 8, )

  • Core Structure : Pyrrolidine linked to a propan-1-one chain and furan-3-yl.
  • Key Differences : Lacks the sulfonyl group and furan-2-ylmethyl substituent present in the target compound.
  • Synthesis : Hydrogenation of an α,β-unsaturated ketone using Pd/C yielded this analogue with 30% efficiency .
  • Bioactivity : Tested as an EthR inhibitor, showing potent ethionamide-boosting effects in tuberculosis models .

(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)(furan-3-yl)methanone (Compound 8, ) Core Structure: Piperidine ring (vs. pyrrolidine) fused to a pyrimidoindole system. Key Similarities: Shares the furan-3-yl methanone group. Synthesis: Prepared via PyBOP-mediated coupling of 3-furoic acid with a piperidine precursor . Applications: Evaluated as a chiral stationary phase in HPLC, emphasizing its stereoselective recognition properties .

Methanesulfonyl-Furan Derivatives () Core Structure: Furan-2-ylmethyl sulfonyl groups attached to azocinoindole scaffolds. Key Similarities: Sulfonyl functionalization via methanesulfonyl chloride mirrors the target compound’s synthesis pathway. Bioactivity: Designed as pseudo-natural product inhibitors targeting glucose transport, highlighting the therapeutic relevance of sulfonyl-furan hybrids .

Functional Analogues

  • [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () Core Structure: Pyridin-3-yl methanone linked to a dihydropyrazole-indole system. Key Differences: Replaces pyrrolidine with pyrazole and lacks sulfonyl groups. Applications: Studied for antitumor activity, demonstrating the versatility of methanone-containing heterocycles .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Bioactivity/Application Synthesis Method
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone Pyrrolidine Furan-2-ylmethyl sulfonyl, furan-3-yl Sulfonyl, methanone Under investigation Likely sulfonylation
3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (8) Pyrrolidine Furan-3-yl, propan-1-one Ketone EthR inhibition Hydrogenation
(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)(furan-3-yl)methanone Piperidine Pyrimidoindole, furan-3-yl Methanone, amine Chiral chromatography PyBOP coupling
Methanesulfonyl-furan derivatives Azocinoindole Furan-2-ylmethyl sulfonyl Sulfonyl Glucose transport inhibition Sulfonylation

Research Findings and Insights

  • Structural Impact on Bioactivity : The sulfonyl group in the target compound may enhance binding to sulfhydryl-containing enzymes or receptors, analogous to EthR inhibitors . However, replacing pyrrolidine with piperidine (as in ) alters steric and electronic profiles, affecting target selectivity .
  • Synthetic Challenges : Sulfonylation reactions (e.g., using methanesulfonyl chloride) are critical for introducing the sulfonyl group but require precise stoichiometry to avoid side products .
  • Therapeutic Potential: Furan-methanone hybrids exhibit diverse applications, from antimicrobial agents () to metabolic regulators (), suggesting broad utility for the target compound.

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